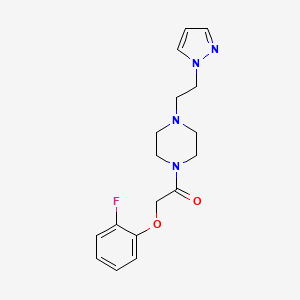
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C17H21FN4O2 and its molecular weight is 332.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperazine ring, a pyrazole moiety, and a fluorophenoxy group, which contribute to its diverse biological activities. The molecular formula is C18H22F1N5O with a molecular weight of approximately 373.29 g/mol.
| Component | Structure |
|---|---|
| Pyrazole | Pyrazole |
| Piperazine | Piperazine |
| Fluorophenoxy | Fluorophenoxy |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, including receptors and enzymes. The piperazine and pyrazole rings likely facilitate binding to active sites, while the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Anxiolytic Activity : A related compound demonstrated anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways in animal models .
- Antagonistic Properties : Compounds based on the pyrazole scaffold have been identified as potent CCR1 antagonists, showing promising pharmacokinetic profiles .
Structure-Activity Relationship (SAR)
Studies on SAR have highlighted how modifications to the chemical structure can influence biological activity:
- Substitution Patterns : The introduction of fluorine in the phenoxy group appears to enhance binding affinity and selectivity for certain targets.
- Piperazine Modifications : Variations in the piperazine substituents can significantly alter pharmacological profiles, impacting efficacy and safety.
Case Study 1: Anxiolytic-Like Effect
In a study evaluating the anxiolytic properties of structurally related compounds, researchers found that modifications to the piperazine ring led to significant alterations in behavioral outcomes in animal models. The study utilized various tests such as the elevated plus maze and light-dark box tests to assess anxiety levels .
Case Study 2: CCR1 Antagonism
Another investigation focused on compounds derived from similar scaffolds that exhibited CCR1 antagonism. The lead compound displayed an IC50 of 4 nM against CCR1, indicating high potency. This study underscores the therapeutic potential of targeting chemokine receptors in inflammatory diseases .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c18-15-4-1-2-5-16(15)24-14-17(23)21-11-8-20(9-12-21)10-13-22-7-3-6-19-22/h1-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRJFLGXCLOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













